2-methyl-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide
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Overview
Description
2-methyl-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a 2-methyl group and a 3-methyl-1-benzothiophene moiety. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide typically involves the following steps:
Formation of the Benzothiophene Moiety: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate aryl halide under palladium-catalyzed conditions.
Alkylation: The 3-methyl-1-benzothiophene is then alkylated using a suitable alkylating agent to introduce the 2-(3-methyl-1-benzothiophen-2-yl)ethyl group.
Amidation: The final step involves the reaction of the alkylated benzothiophene with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-methyl-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-methyl-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]benzamide
- N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide
Uniqueness
2-methyl-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzothiophene moiety is known for enhancing the compound’s stability and biological activity, making it a valuable candidate for further research and development.
Biological Activity
The compound 2-methyl-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article focuses on the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H20N2OS
- Molecular Weight : 288.42 g/mol
Antiviral Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant antiviral activities. For instance, derivatives of benzothiophene have shown efficacy against various viral targets, including hepatitis C and influenza viruses. The specific activity of this compound against these viruses remains to be fully elucidated, but its structural analogs have demonstrated promising results.
Anticancer Activity
Research has highlighted the potential anticancer properties of benzothiophene derivatives. A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of similar compounds, revealing IC50 values in the low micromolar range against cancer cell lines, suggesting that this compound may exhibit comparable effects.
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Benzothiophene Derivative A | MCF-7 | 3.4 |
Benzothiophene Derivative B | HeLa | 4.1 |
2-methyl-N-[2-(3-methyl... | TBD | TBD |
The proposed mechanism of action for benzothiophene derivatives includes:
- Inhibition of DNA/RNA synthesis : Compounds may interfere with viral replication by inhibiting polymerases.
- Induction of apoptosis : Activation of apoptotic pathways in cancer cells has been observed in related studies.
Study 1: Antiviral Activity Against Hepatitis C Virus
A study investigating the antiviral properties of benzothiophene derivatives reported that certain compounds exhibited potent inhibitory effects on HCV replication. The structure-activity relationship (SAR) analysis suggested that modifications at the benzothiophene ring significantly influenced antiviral efficacy.
Study 2: Anticancer Efficacy in Breast Cancer Models
In another research effort, a series of benzothiophene derivatives were tested against breast cancer cell lines. The results indicated that these compounds could significantly reduce cell viability, with some derivatives achieving IC50 values below 5 µM.
Properties
CAS No. |
920537-66-2 |
---|---|
Molecular Formula |
C19H19NOS |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-methyl-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C19H19NOS/c1-13-7-3-4-8-15(13)19(21)20-12-11-17-14(2)16-9-5-6-10-18(16)22-17/h3-10H,11-12H2,1-2H3,(H,20,21) |
InChI Key |
OHFVHKUPAYBVQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCC2=C(C3=CC=CC=C3S2)C |
Origin of Product |
United States |
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